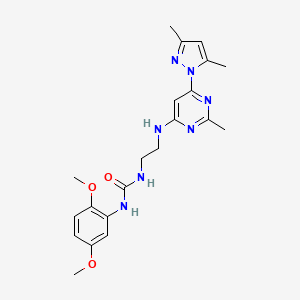

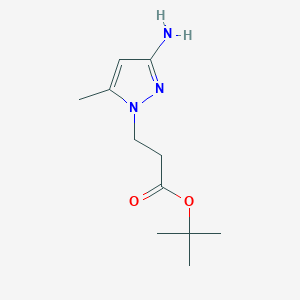

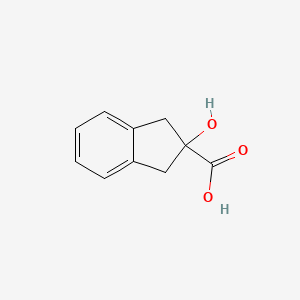

![molecular formula C18H23NO3S B2752025 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one CAS No. 1796969-81-7](/img/structure/B2752025.png)

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a bicyclic lactam that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.2.1]octan-8-yl)pent-4-en-1-one.

Applications De Recherche Scientifique

Rh(I)-Catalyzed Pauson–Khand Reaction

The Rh(I)-catalyzed Pauson–Khand reaction (PKR) of 1-phenylsulfonyl-1,2-octadien-7-ynes and their aza derivatives has been studied for the production of corresponding 9-phenylsulfonylbicyclo[4.3.0]nona-1,6-dien-8-ones. This research highlights the utility of the compound in synthesizing complex bicyclic structures, showcasing its value in organic synthesis and chemical research. Notably, the reaction pattern aligns with previous studies on 3-phenylsulfonyl-1,2-octadien-7-yne derivatives, underscoring consistent ring-closing behaviors that are crucial for the development of novel synthetic methodologies (Inagaki, Kawamura, & Mukai, 2007).

Atom-Transfer Radical Cyclizations

Another study focuses on the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to afford substituted 3-azabicyclo-[3.3.0]octanes. This demonstrates the compound's role in facilitating the formation of complex azabicyclo structures through iodine atom-transfer annulation followed by an ionic cyclization. Such reactions are vital for creating new molecules with potential applications in medicinal chemistry and material science (Flynn, Zabrowski, & Nosal, 1992).

Therapeutic Compounds Development

Research on sulfonamide derivatives incorporating azabicyclo[3.2.1]octane and phenyl-propyl scaffolds for the development of novel antiviral agents showcases the compound's potential in therapeutic applications. Specifically, these compounds are investigated as antagonists of the C-C chemokine receptor 5 (CCR5), which is involved in the entry of HIV-1 to cells. This highlights the chemical's relevance in the creation of new treatments for HIV, emphasizing its versatility beyond basic chemical research into the realm of drug development (Supuran, 2011).

Synthesis of Active Metabolites

The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors demonstrates the compound's utility in medicinal chemistry. The detailed synthesis route and stereochemical determination of these metabolites underline the importance of such chemical frameworks in the development of cancer therapeutics. It exemplifies the intricate chemistry involved in the creation of metabolites with significant biological activity, contributing to the advancement of cancer treatment strategies (Chen et al., 2010).

Propriétés

IUPAC Name |

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-2-3-9-18(20)19-14-10-11-15(19)13-17(12-14)23(21,22)16-7-5-4-6-8-16/h2,4-8,14-15,17H,1,3,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQNECVPTCTLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

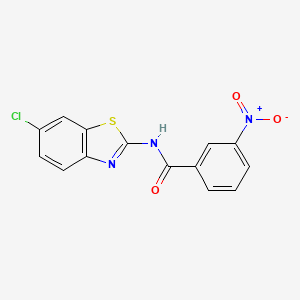

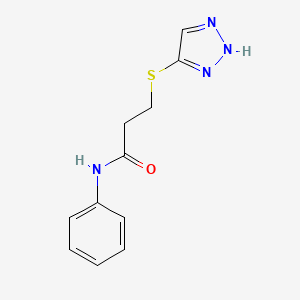

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2751947.png)

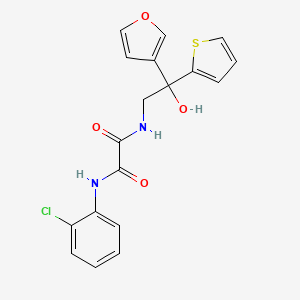

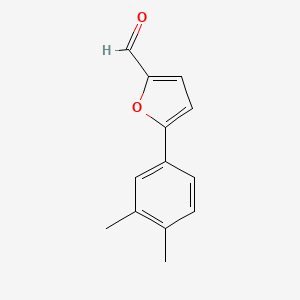

![2-[7-[(2,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2751948.png)

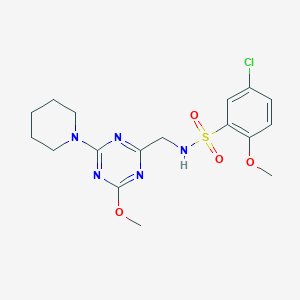

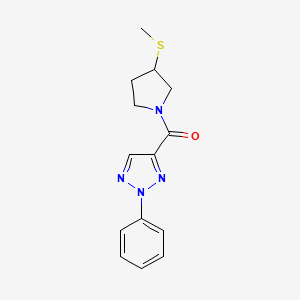

![1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2751964.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)